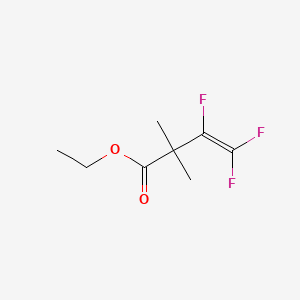
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate is an organic compound with the molecular formula C8H11F3O2. It is characterized by the presence of trifluoromethyl groups and a butenoate ester, making it a unique compound in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate typically involves the reaction of ethyl trifluoroacetate with other organic reagents under controlled conditions. One common method includes the use of an ethanol solution of sodium ethoxide as a catalyst, facilitating a Claisen condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with similar reactivity but different structural properties.
Ethyl 4,4,4-trifluoroacetoacetate: A compound with a similar trifluoromethyl group but different functional groups, leading to distinct chemical behavior.
Uniqueness
Ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate is unique due to its specific combination of trifluoromethyl groups and a butenoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
144193-98-6 |
|---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 3,4,4-trifluoro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-4-13-7(12)8(2,3)5(9)6(10)11/h4H2,1-3H3 |
InChI Key |
CTHOUJQSKWEKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


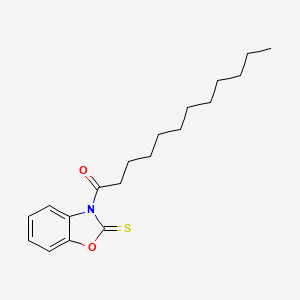
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
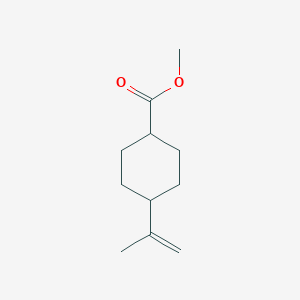
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
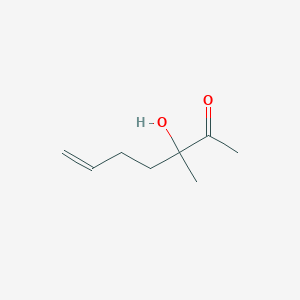

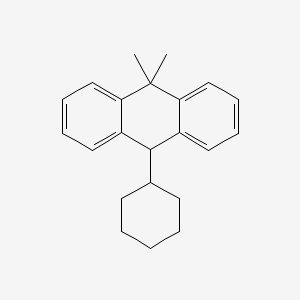
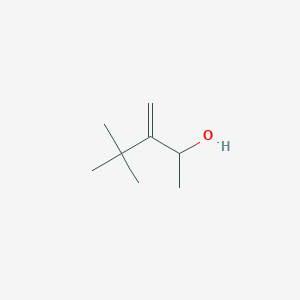
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)
